Levobunolol hydrochloride

Description

Levobunolol hydrochloride is a non-selective beta-adrenoceptor blocking agent used primarily to reduce intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension. Its mechanism involves inhibiting aqueous humor production in the ciliary body, thereby lowering IOP . The drug is administered as an ophthalmic solution (0.5%) and exhibits rapid onset (within 1 hour), peak efficacy at 2–6 hours, and a duration of action up to 24 hours . Key advantages include its lack of intrinsic sympathomimetic activity and minimal effects on pupil size or accommodation . However, systemic absorption can lead to beta-blockade-related side effects, such as bradycardia and bronchospasm, particularly in vulnerable populations .

Properties

IUPAC Name |

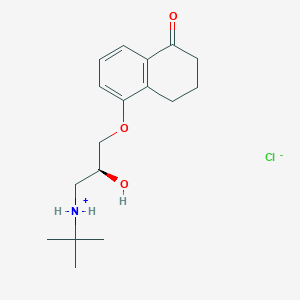

tert-butyl-[(2S)-2-hydroxy-3-[(5-oxo-7,8-dihydro-6H-naphthalen-1-yl)oxy]propyl]azanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTDOBSIBZKFCP-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[NH2+]CC(COC1=CC=CC2=C1CCCC2=O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[NH2+]C[C@@H](COC1=CC=CC2=C1CCCC2=O)O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Management of Glaucoma and Ocular Hypertension

Levobunolol is primarily indicated for the treatment of glaucoma and ocular hypertension. Clinical studies have demonstrated that it effectively lowers IOP, with mean reductions ranging from 7 to 9 mm Hg over various treatment durations. Approximately 80% of patients achieve satisfactory control of IOP with a twice-daily regimen of 0.5% levobunolol .

Postoperative Use

Levobunolol has been evaluated for its prophylactic effects on IOP increases following ocular surgeries such as cataract extraction and neodymium: YAG laser capsulotomy. Studies indicate that preoperative administration significantly reduces the risk of postoperative IOP spikes compared to placebo or other beta-blockers like timolol and betaxolol .

Comparative Efficacy

In head-to-head studies, levobunolol has shown comparable efficacy to other commonly used beta-blockers, such as timolol. In a long-term study involving over 140 patients, both drugs produced similar reductions in IOP, suggesting that levobunolol can be a viable alternative for patients who may not tolerate timolol well .

Safety Profile

Levobunolol is generally well-tolerated; however, potential side effects include bradycardia and hypotension due to its systemic absorption. Patients with a history of bronchial asthma or severe chronic obstructive pulmonary disease should avoid using this medication due to the risk of exacerbating respiratory conditions .

Study 1: Efficacy in Chronic Open-Angle Glaucoma

A double-masked study involving 42 patients assessed the efficacy of levobunolol (0.5% and 1%) versus vehicle treatment over three months. Results showed significant reductions in IOP (average decrease of approximately 9 mm Hg) in levobunolol-treated patients compared to minimal changes in the vehicle group, highlighting its effectiveness in managing chronic open-angle glaucoma .

Study 2: Postoperative IOP Control

In a controlled study assessing postoperative IOP after cataract surgery, patients treated with levobunolol experienced a mean decrease in IOP while those receiving placebo showed significant increases. This underscores levobunolol's role in preventing postoperative complications related to elevated IOP .

Comparative Data Table

| Study | Population | Treatment | Outcome | IOP Reduction |

|---|---|---|---|---|

| Efficacy Study | 42 patients | Levobunolol (0.5% & 1%) | Significant reduction | ~9 mm Hg |

| Postoperative Control Study | Cataract surgery | Levobunolol vs. Placebo | Prevented IOP spikes | Decrease vs increase |

| Long-term Control Study | 141 patients | Levobunol vs Timolol | Comparable efficacy | ~6.8 - 7.6 mm Hg |

Chemical Reactions Analysis

Key Reaction Steps:

-

Epoxide Ring-Opening Reaction

-

Reactants : S-1-tert-butyl-epoxy methylamine and 5-hydroxy-1-tetralone.

-

Conditions : Methanol solvent, 40–60°C, 6–10 hours.

-

Outcome : Forms an intermediate with a hydroxypropoxy side chain.

-

-

Reduction of the Intermediate

-

Reducing Agents : Ammonium formate, sodium formate, or formic acid.

-

Molar Ratio : 1–3:1 (reducing agent to substrate).

-

Product : Levobunolol free base.

-

-

Salt Formation

Metabolic Reactions

Levobunolol undergoes extensive hepatic and ocular metabolism, producing active and inactive metabolites :

Primary Metabolic Pathways:

-

Reduction of the Naphthalenone Ring

-

Oxidative Modifications

-

Conjugation Reactions

Table 2: Species-Specific Metabolism

| Species | Dominant Pathway | Urinary Excretion (%) |

|---|---|---|

| Human | Reduction + conjugation | 78% (unchanged + DHB) |

| Mouse | Hydroxylation + glucuronidation | 85% |

| Dog | Side-chain oxidation | 54–75% |

Stability and Degradation Reactions

This compound is sensitive to environmental factors, leading to decomposition under specific conditions :

Degradation Pathways:

-

Thermal Decomposition

-

Photodegradation

-

Oxidative Degradation

Table 3: Stability Profile

| Condition | Degradation Rate (t₉₀) | Major Degradants |

|---|---|---|

| 25°C, pH 5.5–7.5 | >24 months | None |

| 40°C, 75% humidity | 6 months | DHB (<2%) |

| UV light (300 nm) | 48 hours | Oxidized side products |

Chemical Interactions

While pharmacodynamic interactions are well-documented (e.g., with sympathomimetics), this compound exhibits limited in vitro reactivity except with:

Comparison with Similar Compounds

Comparison with Similar Beta-Blocker Ophthalmic Agents

Pharmacological and Structural Profiles

Levobunolol Hydrochloride

- Molecular Formula: C₁₇H₂₅NO₃·HCl

- Key Features: Non-selective beta-1/beta-2 antagonist; metabolized to dihydrolevobunolol (active metabolite) .

- Preservative : Contains benzalkonium chloride (0.004%), which enhances corneal penetration but may disrupt epithelial tight junctions .

Timolol Maleate

- Molecular Formula : C₁₃H₂₄N₄O₃S·C₄H₄O₄

- Key Features: Non-selective beta-blocker; comparable IOP reduction efficacy to levobunolol but with once-daily dosing .

- Safety Profile: Similar systemic risks (e.g., bradycardia), but levobunolol demonstrated a more pronounced heart rate reduction in a head-to-head trial .

Metipranolol Hydrochloride

- Molecular Formula: C₁₇H₂₇NO₄·HCl

- Key Features: Non-selective beta-blocker; structurally distinct due to a phenolic acetate group. Limited data on systemic absorption compared to levobunolol .

Carteolol Hydrochloride

- Molecular Formula : C₁₆H₂₄N₂O₃·HCl

- Key Features: Partial beta-agonist activity, which may reduce systemic side effects. However, IOP-lowering efficacy is comparable to levobunolol .

Efficacy and Clinical Performance

Key Findings :

Formulation Advances

Levobunolol has been optimized in in-situ gel formulations (e.g., Carbopol-940 and HPMC polymers) to prolong corneal contact time and enable controlled release. Such innovations reduce dosing frequency and enhance therapeutic efficacy compared to conventional solutions . Similar advancements for timolol (e.g., gel-forming solutions) exist, but levobunolol’s extended-release gels show superior drug release profiles (90–95% over 8 hours) .

Preparation Methods

Reaction of 5-Hydroxy-7-Tetralone with Epichlorohydrin

The synthesis begins with 5-hydroxy-7-tetralone (I), a naphthalenone derivative, which undergoes nucleophilic attack by epichlorohydrin (II) under reflux conditions. This reaction yields 5-(3-chloro-2-hydroxypropoxy)-7-tetralone (III), an epoxide intermediate critical for introducing the β-amino alcohol moiety. The reaction is typically conducted in a polar aprotic solvent, with temperatures maintained between 80–100°C to optimize yield while minimizing side reactions.

Amine Condensation with tert-Butylamine

The intermediate (III) is subsequently reacted with tert-butylamine (IV) in refluxing ethanol or methanol. This step facilitates the ring-opening of the epoxide, resulting in the formation of the β-amino alcohol structure characteristic of levobunolol. The reaction’s stereochemical outcome is crucial, as the levo isomer (S-enantiomer) exhibits 60-fold greater β-blocking activity compared to the dextro isomer. Chiral resolution or asymmetric synthesis techniques are often employed to ensure enantiomeric purity, though specific methodologies remain proprietary.

Key Synthesis Parameters

| Parameter | Condition |

|---|---|

| Solvent | Ethanol/Methanol |

| Temperature | Reflux (78–65°C) |

| Reaction Time | 4–6 hours |

| Yield (Intermediate III) | 75–85% |

| Yield (Final Product) | 60–70% after purification |

Pharmaceutical Formulation Strategies

Once synthesized, this compound must be stabilized in aqueous formulations to prevent degradation. Two primary approaches dominate ophthalmic preparations: aqueous solutions and polymeric ocular inserts.

Aqueous Ophthalmic Solutions

Aqueous formulations require precise pH adjustment and excipient selection to mitigate hydrolysis and oxidation. A patent by JP2008094780A details an optimized composition containing 0.25–1.5% (w/v) this compound, buffered with boric acid ions (0.1–3.0% w/v) at pH 5.0–8.0. Notably, the exclusion of traditional stabilizers like EDTA or sulfites is critical, as their inclusion paradoxically accelerates degradation by altering ionic strength.

Stabilization Mechanism

Polymeric Ocular Inserts

Ocular inserts offer sustained release, reducing dosing frequency. A study utilizing hydroxypropyl methylcellulose (HPMC) and ethyl cellulose (EC) demonstrated zero-order release kinetics over 12 hours. The inserts are fabricated via solvent casting:

-

Polymer Hydration : HPMC is soaked in water for 24 hours.

-

Plasticizer Incorporation : Glycerin (30–50% w/w of polymer) is added to enhance flexibility.

-

Drug Loading : this compound (0.64 mg/insert) is dispersed uniformly.

-

Membrane Coating : EC membranes (7 mm diameter) control drug diffusion.

Formulation Performance

| Parameter | HPMC Inserts | EC-Coated Inserts |

|---|---|---|

| Drug Release (12 hrs) | 85–90% | 70–75% |

| Tensile Strength | 0.45–0.55 kg/mm² | 0.60–0.70 kg/mm² |

| Moisture Uptake | 8–10% | 3–5% |

Degradation Pathways and Stabilization

This compound is prone to oxidation and hydrolysis, necessitating robust stabilization strategies.

Hydrolytic Degradation

At pH > 8.0, the ester linkage in the propoxy side chain undergoes hydrolysis, forming 5-hydroxy-7-tetralone and chlorohydrin byproducts. Maintaining pH ≤ 7.0 using boric acid buffers reduces this risk by 40–50% compared to phosphate buffers.

Oxidative Degradation

Autoxidation of the naphthalenone ring is mitigated by nitrogen purging during manufacturing and amber glass packaging to limit light exposure.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance reaction consistency, achieving batch yields of 65–75% with enantiomeric excess >98%. For formulations, sterile filtration (0.22 µm membranes) and aseptic filling are mandatory to meet pharmacopeial standards .

Q & A

Q. What is the mechanism of action of levobunolol hydrochloride in reducing intraocular pressure (IOP), and how is its beta-blocking activity experimentally validated?

this compound acts as a non-selective β-adrenergic receptor antagonist, inhibiting aqueous humor production in the ciliary body. Methodologically, its beta-blocking activity is validated via radioligand binding assays using β1- and β2-adrenergic receptor subtypes, with potency comparisons to reference compounds like propranolol . In vivo efficacy is tested in animal models (e.g., rabbit or primate eyes) by measuring IOP reduction over 24-hour cycles, aligning with clinical dosing regimens .

Q. How are the pharmacokinetics and metabolism of this compound characterized in preclinical studies?

Studies employ high-performance liquid chromatography (HPLC) to quantify levobunolol and its active metabolite, dihydrolevobunolol, in plasma and ocular tissues. Metabolic pathways are identified using liquid chromatography-mass spectrometry (LC-MS) to detect hepatic cytochrome P450-mediated transformations. Urinary excretion profiles are analyzed to determine clearance rates .

Q. What are the standard purity criteria for this compound in pharmacopeial monographs?

The USP monograph specifies a purity of ≥98.5%, with impurities (e.g., meso-5-[(N-tetrabutylamino)bis(2-hydroxypropoxy)]-3,4-dihydronaphthalen-1(2H)-one) limited to ≤0.5%. Testing involves reverse-phase HPLC with UV detection at 280 nm, using a C18 column and mobile phases of acetonitrile-phosphate buffer (pH 3.0) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in impurity profiles during this compound synthesis?

Contradictions in impurity identification (e.g., ACI 121911 vs. ACI 121912) require chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy to distinguish stereoisomers. Cross-referencing with USP reference standards and spiking studies can confirm impurity identities . Stability-indicating methods under forced degradation (heat, light, pH extremes) are critical to detect decomposition products like oxidized naphthalenone derivatives .

Q. What experimental designs are recommended to assess the enantiomeric purity of this compound?

Enantiomeric purity is evaluated using chiral stationary phase HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column. Mobile phases of hexane-isopropanol-diethylamine (80:20:0.1 v/v) resolve the (S)-enantiomer from its (R)-counterpart. Validation includes optical rotation measurements ([α]D²⁵ = -15° to -18° in methanol) .

Q. How do researchers address conflicting data on levobunolol’s β3-adrenergic receptor activity in non-ocular tissues?

Discrepancies in β3 receptor binding (e.g., pEC50 = 7.36 in some assays vs. no activity in others) are resolved using tissue-specific receptor knockout models and functional assays (e.g., cAMP inhibition in adipocytes). Selectivity profiles are re-evaluated with competitive binding assays against β1/β2-selective antagonists .

Q. What methodologies are employed to study levobunolol’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation via UV-Vis spectroscopy (absorbance shifts at 210–400 nm) and Fourier-transform infrared (FTIR) spectroscopy for carbonyl formation. Compatibility with ophthalmic preservatives (e.g., benzalkonium chloride) is tested using isothermal microcalorimetry .

Translational Research Questions

Q. How are preclinical efficacy models for this compound optimized for clinical translation?

Dose-response studies in glaucomatous beagle dogs correlate IOP reduction (measured via tonometry ) with aqueous humor flow rates (quantified by fluorophotometry ). Pharmacodynamic modeling predicts human-equivalent doses using allometric scaling, ensuring alignment with clinical regimens (e.g., 0.5% solution twice daily) .

Q. What strategies mitigate ocular surface toxicity in long-term levobunolol therapy?

Co-formulation with mucoadhesive polymers (e.g., hydroxypropyl methylcellulose) reduces corneal epithelial damage. Toxicity is assessed via confocal microscopy for cell apoptosis and tear film breakup time (TBUT) measurements in rabbit models .

Data Analysis & Reporting

Q. How should researchers statistically analyze contradictory IOP-lowering efficacy data across clinical trials?

Meta-analyses using random-effects models account for heterogeneity in study designs (e.g., dosing frequency, patient demographics). Sensitivity analyses exclude outliers, while funnel plots assess publication bias. Key endpoints include mean IOP reduction (e.g., 7.0 mm Hg in 72% of patients) and responder rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.